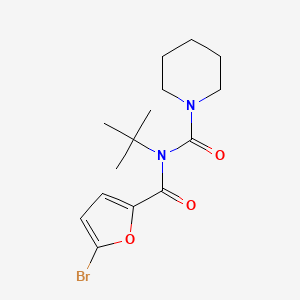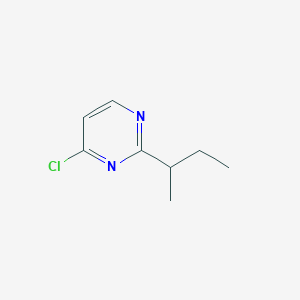
(2-Benzoylphenyl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a benzoylphenyl group, a chloropyrimidinyl group, and a piperidinyl group . These groups are common in many pharmaceuticals and could suggest a potential use in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions like nucleophilic substitution or coupling reactions .Molecular Structure Analysis
The molecular structure likely involves a benzoylphenyl group attached to a piperidine ring, which is further connected to a chloropyrimidine group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the electron-withdrawing chlorine atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar groups and aromatic rings could impact its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis of Novel Compounds : Research demonstrates innovative synthesis methods for compounds with structural similarities, offering potential pathways for the synthesis of "(2-Benzoylphenyl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone". One study presents a facile and versatile procedure for synthesizing functionalized novel chromeno[4,3-d]pyrimidin derivatives, involving ANRORC reaction of 3-benzoyl chromones with benzamidines, which could inform synthesis strategies for related compounds (M. Sambaiah et al., 2017).
Structural Characterization : Studies on the crystal structure of related compounds, such as the adduct comprising chlorophenyl and piperidin-1-yl substituents, provide insights into their molecular geometry, hydrogen bonding, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of similar compounds (B. Revathi et al., 2015).
Applications in Medicinal Chemistry
Antimicrobial Activity : Compounds with pyrimidine and piperidin-1-yl moieties have been studied for their in vitro antimicrobial activities, showing variable and modest activity against investigated strains of bacteria and fungi. Such studies indicate the potential for designing new antimicrobial agents based on the structural motifs found in "this compound" (N. Patel et al., 2011).
Anticancer Activity : The synthesis and evaluation of related compounds for anticancer activity highlight the potential therapeutic applications of such molecules. For example, novel pyrazole derivatives have been synthesized and evaluated for their anticancer activities, offering insights into the design of anticancer agents using similar structural frameworks (H. Hafez et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-[3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3/c24-17-13-25-23(26-14-17)30-18-9-6-12-27(15-18)22(29)20-11-5-4-10-19(20)21(28)16-7-2-1-3-8-16/h1-5,7-8,10-11,13-14,18H,6,9,12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLVTTNGMZCGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)OC4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-4-(5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2751796.png)
![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2751797.png)
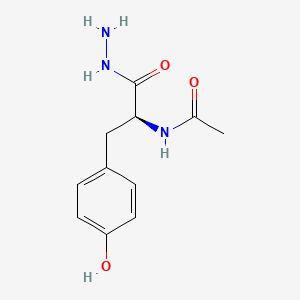
![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide](/img/structure/B2751801.png)

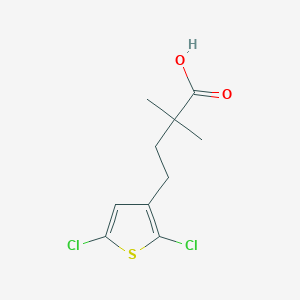

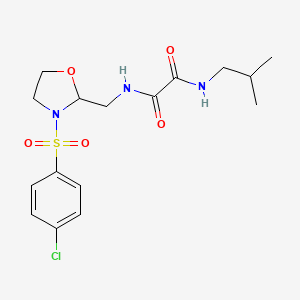

![N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2751814.png)

![6-Tert-butyl-2-[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2751816.png)
